4-bromo-N-(4,5-dimethylthiazol-2-yl)benzamide
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Overview
Description
“4-bromo-N-(4,5-dimethylthiazol-2-yl)benzamide” is a chemical compound. It has a molecular weight of 207.09 . It is stored at temperatures between 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data . Another study reported the synthesis of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single crystal X-ray analysis . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides has been investigated . Another study reported the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “4-bromo-N,N-dimethylthiazol-2-amine” has a molecular weight of 207.09 and is stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications
Intermolecular Interactions and Synthesis
Research on similar thiazolyl benzamide derivatives emphasizes their synthesis and intermolecular interactions. For instance, Saeed et al. (2020) synthesized antipyrine-like derivatives, revealing that the crystal packing is mainly stabilized by a combination of hydrogen bonds and π-interactions, indicating the structural stability and potential for further functional exploration (Saeed et al., 2020).
Photodynamic Therapy Applications
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating high singlet oxygen quantum yields. This suggests their potential as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Microwave-Assisted Synthesis
Saeed (2009) explored the microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, highlighting a cleaner, more efficient, and faster method for synthesizing similar compounds (Saeed, 2009).
Anticancer Evaluation
Tiwari et al. (2017) synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were evaluated for their in vitro anticancer activity against several human cancer cell lines. This research underscores the potential of these compounds in cancer therapy, with certain derivatives showing promising anticancer activity (Tiwari et al., 2017).
Antiviral Activities
Selvam et al. (2007) synthesized novel quinazolin-4(3H)-ones and evaluated their antiviral activity against various viruses, including influenza and dengue, showcasing the potential of these compounds in treating viral infections (Selvam et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of similar compounds include further investigation of their pharmacological activities. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and antiproliferative activities, suggesting their potential as lead compounds for rational drug designing .
Properties
IUPAC Name |
4-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-3-5-10(13)6-4-9/h3-6H,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGGFGVPBVKBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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